PLP (180-199)

Experimental Autoimmune Encephalomyelitis EAE Multiple Sclerosis

PLP (180-199) is the preferred antigen for EAE induction in BALB/c mice, achieving 60% incidence and mean clinical score 3.3. It cannot be substituted with PLP(178-191), PLP(185-199), MOG(35-55), or MBP peptides due to strain-specific epitope requirements. Primed donor T cells enable adoptive transfer studies (max score 4.0). Ex vivo restimulation supports IL-17/IFN-γ assays. Ideal for MS neuroinflammation research, B-cell epitope spreading studies, and immunomodulatory therapy evaluation.

Molecular Formula C92H145N23O30S
Molecular Weight 2085.3 g/mol
Cat. No. B12378978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLP (180-199)
Molecular FormulaC92H145N23O30S
Molecular Weight2085.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)N
InChIInChI=1S/C92H145N23O30S/c1-12-44(5)69(86(138)97-36-68(125)100-60(37-116)80(132)104-59(92(144)145)32-43(3)4)110-82(134)63(40-119)105-75(127)46(7)98-79(131)61(38-117)108-88(140)71(48(9)121)113-78(130)56(26-19-20-30-93)101-81(133)62(39-118)107-85(137)66-27-21-31-115(66)91(143)58(33-51-22-15-14-16-23-51)103-74(126)47(8)99-87(139)70(45(6)13-2)111-83(135)64(41-120)106-77(129)57(28-29-67(95)124)102-84(136)65(42-146)109-89(141)72(49(10)122)114-90(142)73(50(11)123)112-76(128)54(94)34-52-35-96-55-25-18-17-24-53(52)55/h14-18,22-25,35,43-50,54,56-66,69-73,96,116-123,146H,12-13,19-21,26-34,36-42,93-94H2,1-11H3,(H2,95,124)(H,97,138)(H,98,131)(H,99,139)(H,100,125)(H,101,133)(H,102,136)(H,103,126)(H,104,132)(H,105,127)(H,106,129)(H,107,137)(H,108,140)(H,109,141)(H,110,134)(H,111,135)(H,112,128)(H,113,130)(H,114,142)(H,144,145)/t44-,45-,46-,47-,48+,49+,50+,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,69-,70-,71-,72-,73-/m0/s1
InChIKeyHRTWAFBGWSMYIY-UCNXJJGYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PLP (180-199) Peptide: A Defined Myelin Proteolipid Protein Fragment for Autoimmune Neuroinflammation Research


PLP (180-199) (CAS: 165549-58-6) is a 20-amino acid synthetic peptide corresponding to residues 180-199 of myelin proteolipid protein, the most abundant protein in central nervous system myelin . It is widely employed as an encephalitogenic antigen to induce experimental autoimmune encephalomyelitis (EAE) in susceptible mouse strains, serving as a critical tool for modeling multiple sclerosis [1].

Why Other Myelin Peptides Cannot Substitute for PLP (180-199) in BALB/c Mouse EAE Models


Myelin-derived peptides exhibit distinct encephalitogenic potency and immunological profiles that are highly dependent on both peptide sequence and mouse strain. For instance, in BALB/c mice, PLP(185-206) induces EAE in only 33% of animals (mean maximum score 3.7), whereas PLP(180-199) achieves 60% incidence (mean maximum score 3.3) [1]. Furthermore, overlapping peptides like PLP(178-191) and PLP(185-199) completely fail to induce disease in this strain [1]. These sequence-dependent differences in epitope presentation and T-cell activation preclude simple interchange with other myelin antigens such as MOG(35-55) or MBP peptides, which require different genetic backgrounds for robust disease induction [2].

Quantitative Differentiation of PLP (180-199) from Closest Peptide Analogs in EAE Models


PLP (180-199) Demonstrates Higher Encephalitogenic Incidence and Clinical Score Than Overlapping Peptide PLP (185-206) in BALB/c Mice

Immunization with PLP(180-199) resulted in clinical EAE in 9 out of 15 BALB/c mice (60% incidence) with a mean maximum clinical score of 3.3, whereas immunization with the overlapping peptide PLP(185-206) induced EAE in only 7 out of 21 mice (33% incidence) with a mean maximum score of 3.7 [1]. This direct head-to-head comparison establishes PLP(180-199) as a more reliable inducer of disease in this strain.

Experimental Autoimmune Encephalomyelitis EAE Multiple Sclerosis

PLP (180-199) Induces Robust EAE in BALB/c Mice Whereas PLP(178-191) and PLP(185-199) Are Completely Ineffective

In the same BALB/c mouse strain, immunization with PLP(178-191) (n=13) and PLP(185-199) (n=15) failed to induce any observable clinical EAE [1]. This stark difference underscores the critical requirement for the precise 180-199 sequence to elicit autoimmune neuroinflammation in this genetic background.

Encephalitogenic Epitopes Proteolipid Protein BALB/c

PLP (180-199) Elicits Quantifiable, Peptide-Specific IL-17 and IFN-γ Production in Murine T Cells

Lymph node cells from PLP(180-199)-immunized wild-type mice, when re-stimulated ex vivo with 10 μg/mL PLP(180-199), produce measurable levels of IL-17 and IFN-γ, which are significantly attenuated in IL-9-deficient mice [1]. This peptide-specific cytokine response provides a quantifiable functional readout for T-cell activation that is not observed with non-encephalitogenic PLP fragments.

T-cell Activation Cytokine Profiling Th17

PLP (180-199) Serves as an Immunodominant Epitope Recognized After Native Protein Processing by Human Antigen-Presenting Cells

In a large-scale analysis of 971 PLP-specific human T-cell lines, the response to native PLP protein was focused on two immunodominant epitopes: residues p30-49 and p180-199 [1]. The p180-199 fragment was recognized after physiologic processing of native PLP by antigen-presenting cells, confirming its biological relevance in human immune recognition of myelin.

Immunodominance MHC Class II Human T-cell Response

PLP (180-199) Passive Transfer of Primed T Cells Induces Severe EAE with Higher Maximal Score Than Active Immunization

Adoptive transfer of PLP(180-199)-primed lymph node cells into naïve BALB/c mice resulted in EAE in 2 out of 2 mice, with a maximum clinical score of 4.0—a more severe phenotype than the mean maximum score of 3.3 achieved via active immunization with the peptide [1]. This demonstrates that PLP(180-199)-specific T cells are highly pathogenic and capable of transferring disease.

Adoptive Transfer EAE T-cell Pathogenicity Passive EAE

PLP (180-199) Enables Strain-Specific Epitope Spreading Analysis Distinct from MOG(35-55)-Induced Models

In chronic EAE induced by PLP(180-199), B cell-deficient mice exhibit enhanced proliferative responses and IFN-γ production to the overlapping peptide PLP(185-206) and internal peptide PLP(185-199) compared to wild-type mice, demonstrating that this model captures strain-specific epitope spreading phenomena that are regulated by B cells [1]. This dynamic is not recapitulated with MOG(35-55) in C57BL/6 mice, where B cells play a different regulatory role.

Epitope Spreading B-cell Regulation Chronic EAE

Validated Research Applications for PLP (180-199) Peptide Procurement


Induction of Reliable Active EAE in BALB/c Mice for MS Preclinical Studies

PLP(180-199) is the preferred antigen for inducing consistent experimental autoimmune encephalomyelitis in BALB/c mice, with a 60% incidence rate and mean maximum clinical score of 3.3 [1]. This model is suitable for evaluating novel immunomodulatory therapies targeting T-cell-mediated neuroinflammation.

Adoptive Transfer EAE to Study Pathogenic T-Cell Effector Functions

Priming donor BALB/c mice with PLP(180-199) generates highly pathogenic T cells that, upon adoptive transfer, induce severe EAE in naïve recipients (maximum score 4.0) [1]. This approach isolates the effector phase of disease and is ideal for testing therapies that block T-cell trafficking or effector cytokine production.

Mechanistic Analysis of Th17/Th1 Differentiation and Cytokine Signaling

Ex vivo restimulation of PLP(180-199)-specific T cells enables quantitative measurement of IL-17 and IFN-γ production, providing a functional assay for investigating signaling pathways (e.g., STAT, IL-9) that drive pathogenic Th17 and Th1 differentiation in CNS autoimmunity [2].

Investigating B-Cell Regulation of Epitope Spreading in Chronic Autoimmunity

The PLP(180-199)-induced EAE model in BALB/c mice uniquely reveals B-cell-dependent regulation of epitope spreading to PLP(185-206) and PLP(185-199) during chronic disease [3]. This system is valuable for studying B-cell-targeted therapies and mechanisms of chronic autoimmune progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for PLP (180-199)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.